5-Bromo-2-methoxytriphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxytriphenylmethanol is an organic compound with the molecular formula C20H17BrO2 and a molecular weight of 369.261 g/mol . This compound is part of a class of chemicals known as triphenylmethanols, which are characterized by a central carbon atom bonded to three phenyl groups and a hydroxyl group. The presence of a bromine atom and a methoxy group on the phenyl rings makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxytriphenylmethanol typically involves the bromination of 2-methoxytriphenylmethanol. This can be achieved by reacting 2-methoxytriphenylmethanol with bromine in the presence of a catalyst such as iron powder . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient purification techniques. The process involves multiple steps, including bromination, purification, and crystallization to obtain the final product with high purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methoxytriphenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Bromo-2-methoxybenzophenone.
Reduction: Formation of 2-methoxytriphenylmethanol.
Substitution: Formation of various substituted triphenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxytriphenylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,4-dimethoxytriphenylmethanol
- 5-Bromo-2-(5-bromo-2-pyrimidinyl)dithiopyrimidine
- 5-Bromo-N’-(5-bromo-2-ethoxybenzylidene)-2-methoxybenzohydrazide
Uniqueness
5-Bromo-2-methoxytriphenylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the phenyl rings makes it versatile for various chemical transformations and applications. Its reactivity and potential biological activities further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
94622-89-6 |
---|---|
Molekularformel |
C20H17BrO2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(5-bromo-2-methoxyphenyl)-diphenylmethanol |
InChI |
InChI=1S/C20H17BrO2/c1-23-19-13-12-17(21)14-18(19)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,22H,1H3 |
InChI-Schlüssel |
ZAAFSUAFYVKKBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.